N-ethyl-2-pyrrolidin-1-ylethanamine

Catalog No.
S787721
CAS No.
138356-55-5
M.F
C8H18N2
M. Wt
142.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-ethyl-2-pyrrolidin-1-ylethanamine

CAS Number

138356-55-5

Product Name

N-ethyl-2-pyrrolidin-1-ylethanamine

IUPAC Name

N-ethyl-2-pyrrolidin-1-ylethanamine

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C8H18N2/c1-2-9-5-8-10-6-3-4-7-10/h9H,2-8H2,1H3

InChI Key

FBYCSNRISIMKFX-UHFFFAOYSA-N

SMILES

CCNCCN1CCCC1

Canonical SMILES

CCNCCN1CCCC1

N-ethyl-2-pyrrolidin-1-ylethanamine is a bidentate diamine featuring a pyrrolidine ring and an N-ethylated terminal amine. This specific combination of a tertiary amine (within the ring) and a secondary amine (on the side chain) provides a distinct steric and electronic profile. It is primarily utilized as a nucleophilic building block and reagent in multi-step organic synthesis, particularly for the formation of complex amide bonds in pharmaceutical and specialty chemical manufacturing. [1] Its performance is highly dependent on its unique structure, which influences reaction yields and selectivity compared to other diamines.

Substituting N-ethyl-2-pyrrolidin-1-ylethanamine with seemingly similar analogs often leads to suboptimal or failed process outcomes. Using the parent primary amine, 2-(pyrrolidin-1-yl)ethanamine, can result in undesired side reactions like di-acylation. Replacing it with acyclic analogs such as N,N-diethylethylenediamine alters the steric environment around the nucleophilic nitrogen, which can decrease reaction rates and yields. [1] Even a subtle change to the N-methyl analog can modify the nucleophilicity and steric hindrance enough to affect the product purity profile in a validated synthesis. Therefore, for an established process, this specific compound is often not directly interchangeable.

Improved Yield in Critical Amide Coupling Reactions for API Synthesis

In the synthesis of complex pharmaceutical intermediates, the choice of amine nucleophile is critical for maximizing the yield of key amide-bond forming steps. While various amines can be used, N-ethyl-2-pyrrolidin-1-ylethanamine has been documented in synthetic routes for producing specific, high-value compounds where high yield is paramount. [1] Comparable reactions using more common, acyclic diamines like N,N-diethylethylenediamine under similar coupling conditions often report lower yields. [2] This yield differential directly impacts process efficiency and the cost of goods for the final product.

Evidence DimensionIsolated Yield of Amide Product
Target Compound DataTypical yields of 85-95% reported in optimized syntheses utilizing this reagent for complex molecules.
Comparator Or BaselineN,N-diethylethylenediamine: 83% yield reported in a comparable amide coupling reaction. [<a href="https://patents.google.com/patent/WO2017129796A1" target="_blank">2</a>]
Quantified DifferencePotential for a 2-12% absolute yield improvement over common acyclic alternatives.
ConditionsStandard amide coupling, typically reacting with an activated carboxylic acid (e.g., acid chloride) or using a coupling agent (e.g., DCC, EDC) in an organic solvent.

For a multi-step synthesis, a yield increase of this magnitude in a single step significantly reduces raw material costs, simplifies purification, and improves overall process economy.

Balanced Steric Profile for Selective Nucleophilic Attack

The structure of N-ethyl-2-pyrrolidin-1-ylethanamine offers a finely tuned balance of nucleophilicity and steric hindrance. The secondary amine is highly reactive, while the N-ethyl group and the adjacent pyrrolidine ring provide moderate steric bulk. This profile is advantageous over simpler primary amines, which can lead to over-alkylation or other side reactions, and more hindered secondary amines (e.g., diisopropylamine), which may be too slow or unreactive toward certain electrophiles. [1] This structural balance makes it a preferred choice for achieving clean, high-selectivity conversions in sterically sensitive reactions.

Evidence DimensionSteric and Electronic Profile
Target Compound DataModerately hindered secondary amine adjacent to a tertiary amine ring.
Comparator Or BaselinePrimary amines (e.g., 2-(pyrrolidin-1-yl)ethanamine): Less hindered, risk of side reactions. Acyclic amines (e.g., N,N-diethylethylenediamine): More conformationally flexible, less defined steric environment.
Quantified DifferenceNot directly quantifiable, but selection is based on achieving higher product purity and minimizing side-product formation.
ConditionsNucleophilic addition or substitution reactions where selectivity is critical.

Selecting this compound can prevent costly and time-consuming purification steps required to remove byproducts, improving the overall efficiency of a synthesis.

Precursor Suitability: Documented Use in Patented Pharmaceutical Synthesis Routes

This compound is explicitly named as a reactant in the synthesis of patented compounds, particularly kinase inhibitors and other complex heterocyclic molecules. [1] Its inclusion in the 'Examples' section of a patent signifies its role in the successful, reproducible synthesis of the final active pharmaceutical ingredient (API) or a key intermediate. Using a different, non-specified amine would constitute a deviation from the patented process, potentially leading to different outcomes and unforeseen impurities.

Evidence DimensionRole in Patented Processes
Target Compound DataCited as a key nucleophilic reagent in the synthesis of proprietary kinase inhibitors.
Comparator Or BaselineGeneric or alternative amines not specified in the patent's examples.
Quantified DifferenceQualitative: Use of the specified reagent is required to replicate the patented synthesis route.
ConditionsSynthesis of compounds as described in Patent AU2012284091B2 and related filings.

For contract research, development, and manufacturing organizations (CROs/CDMOs), procuring the exact, patent-cited intermediate is essential for process validation and IP compliance.

High-Yield Synthesis of Amide-Containing Pharmaceutical Intermediates

This compound is the right choice when developing a synthetic route for a complex molecule where maximizing the yield of a key amide coupling step is a primary economic driver. Its proven ability to deliver high yields justifies its use over less efficient, though potentially cheaper, alternatives. [1]

Process Development and Scale-Up of Patented Chemical Entities

When a process chemist or CDMO needs to replicate or scale a synthesis described in a patent that cites this specific amine, using it is mandatory. It ensures adherence to the established, validated route and avoids introducing process variability and novel impurities. [2]

Building Block for Libraries of Biologically Active Compounds

In medicinal chemistry and drug discovery, this reagent serves as a reliable building block for creating libraries of novel compounds. Its balanced steric and electronic profile allows for predictable reactivity, making it a valuable tool for systematic structure-activity relationship (SAR) studies. [1]

XLogP3

1

Wikipedia

N-Ethyl-2-(pyrrolidin-1-yl)ethan-1-amine

Dates

Last modified: 08-15-2023

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